Furo[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one
Overview
Description
“Furo[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one” is a complex organic compound. It contains several structural components including a furan ring, a pyrrole ring, and a triazine ring . These types of compounds are often studied for their potential applications in various fields, including medicinal chemistry and materials science .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multistep reactions involving various types of organic reactions . For example, pyrrolo[2,3-d]pyrimidines can be synthesized from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide .Molecular Structure Analysis
The molecular structure of this compound would be expected to be quite complex, given the presence of multiple heterocyclic rings. Unfortunately, without more specific information or research, it’s difficult to provide a detailed analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence these properties .Scientific Research Applications
Antibacterial Activity : The synthesis of Furo[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazine derivatives and their evaluation for antibacterial activity was studied. These compounds exhibited promising antibacterial properties (Zemanov et al., 2017).
Spectroscopic Properties : The 1H and 13C NMR spectroscopic properties of Furo[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-ones and -thiones were investigated, contributing to the understanding of its chemical behavior and potential applications (Zemanová & Gašparová, 2017).
Chemical Synthesis and Reactivity : Studies have explored the synthesis and reactivity of various derivatives of this compound. For instance, the synthesis of regioselective brominated derivatives and subsequent Suzuki couplings was reported, demonstrating the compound's versatility in organic synthesis (Lu, Dong, & Zhu, 2017).
Material Science Applications : The compound's derivatives were investigated for their electronic properties, particularly in the context of low-band-gap copolymers for potential use in conducting materials. This highlights its potential application in material science and electronic engineering (Ou et al., 2011).
Medicinal Chemistry : The compound has seen applications in medicinal chemistry, particularly in the synthesis of novel derivatives with antimicrobial and antifungal activities. This suggests its potential for developing new pharmaceuticals (Jebamani et al., 2021).
Drug Development : Its derivatives have been used in the production of important drugs like Remdesivir, indicating its significance in the pharmaceutical industry (Roy et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2/c12-8-6-3-7-5(1-2-13-7)11(6)4-9-10-8/h1-4H,(H,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFCEYBHMNJZIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1N3C=NNC(=O)C3=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001213793 | |
Record name | Furo[2′,3′:4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001213793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91206-30-3 | |
Record name | Furo[2′,3′:4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91206-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furo[2′,3′:4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001213793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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